molecular formula C20H27N3O5S B2778296 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane CAS No. 1019105-55-5

1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Cat. No.: B2778296
CAS No.: 1019105-55-5
M. Wt: 421.51
InChI Key: ZYCIVLDXCGZLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and material science. This compound features a unique combination of functional groups, including a pyrazole ring, a sulfonyl group, and a methanone moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Azepane Ring: The azepane ring can be attached through nucleophilic substitution reactions involving azepane and an appropriate leaving group on the pyrazole derivative.

    Formation of the Methanone Moiety:

Industrial Production Methods

Industrial production of This compound may involve optimization of the above synthetic route to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the methanone moiety, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane: has several scientific research applications, including:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and reactivity.

    Biological Studies: It can be used as a probe to study biological pathways and interactions involving sulfonyl and pyrazole-containing molecules.

    Material Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl group can act as an electrophilic center, while the pyrazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • (4-(piperidin-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(2,4-dimethoxyphenyl)methanone
  • (4-(morpholin-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl)(2,4-dimethoxyphenyl)methanone

Uniqueness

1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane: is unique due to the presence of the azepane ring, which imparts distinct steric and electronic properties compared to similar compounds with different cyclic amines. This uniqueness can influence its reactivity, binding interactions, and overall chemical behavior.

Properties

IUPAC Name

[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2,4-dimethoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)17-10-9-16(27-3)13-18(17)28-4/h9-10,13H,5-8,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCIVLDXCGZLAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=C(C=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.